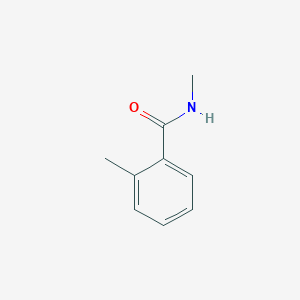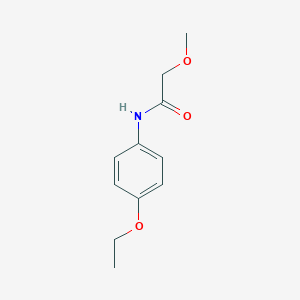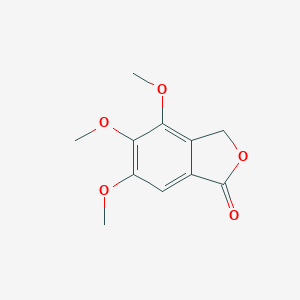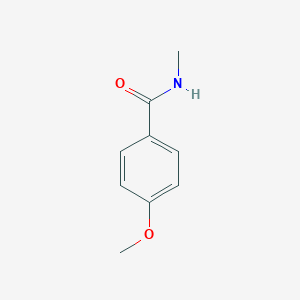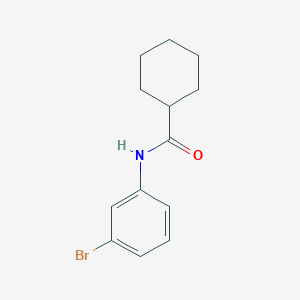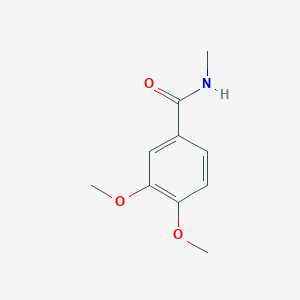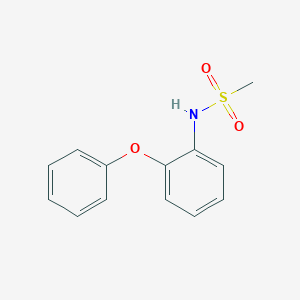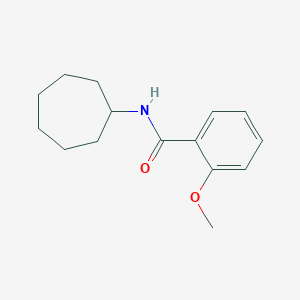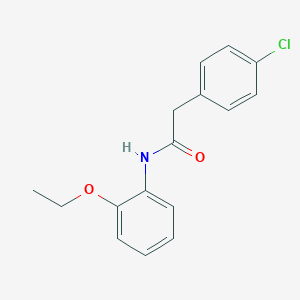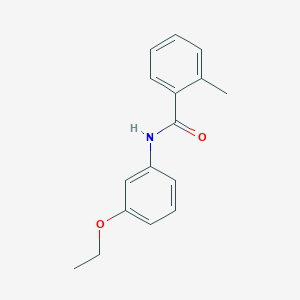
N-(3-Ethoxyphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxyphenyl)-2-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EPM belongs to the family of benzamide derivatives and has a molecular formula of C16H17NO2.
Mechanism Of Action
The mechanism of action of N-(3-Ethoxyphenyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have an effect on the GABAergic system, which plays a role in the regulation of neuronal activity.
Biochemical And Physiological Effects
N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the central nervous system, including improving cognitive function and reducing anxiety and depression-like behaviors in animal models.
Advantages And Limitations For Lab Experiments
N-(3-Ethoxyphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. N-(3-Ethoxyphenyl)-2-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(3-Ethoxyphenyl)-2-methylbenzamide has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has not been extensively studied in humans, so its safety and efficacy for human use are not yet fully understood.
Future Directions
There are several future directions for research on N-(3-Ethoxyphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of these disorders. Another area of interest is the development of N-(3-Ethoxyphenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide could be further investigated for its potential applications in material science, such as in the development of organic semiconductors.
Synthesis Methods
The synthesis of N-(3-Ethoxyphenyl)-2-methylbenzamide involves the reaction of 3-ethoxyaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-Ethoxyphenyl)-2-methylbenzamide. The yield of N-(3-Ethoxyphenyl)-2-methylbenzamide synthesis is typically around 70%, and the purity can be confirmed using various analytical techniques such as NMR and IR spectroscopy.
Scientific Research Applications
N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied for its potential applications in material science, such as in the development of organic semiconductors.
properties
CAS RN |
55814-38-5 |
|---|---|
Product Name |
N-(3-Ethoxyphenyl)-2-methylbenzamide |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Other CAS RN |
55814-38-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



